molecular formula C26H28ClN3O4S B386894 N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE

N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE

Cat. No.: B386894
M. Wt: 514g/mol
InChI Key: OOKLGDMOWHXFHE-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a hydrazino group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 2-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as 2-oxoethyl chloride, under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methylphenyl)benzenesulfonamide
  • N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide
  • N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

Uniqueness

The uniqueness of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28ClN3O4S

Molecular Weight

514g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-(2-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28ClN3O4S/c1-3-4-16-34-25-13-9-8-10-21(25)18-28-29-26(31)19-30(22-15-14-20(2)24(27)17-22)35(32,33)23-11-6-5-7-12-23/h5-15,17-18H,3-4,16,19H2,1-2H3,(H,29,31)/b28-18+

InChI Key

OOKLGDMOWHXFHE-MTDXEUNCSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3

SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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